molecular formula C16H13ClO2 B2990821 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one CAS No. 1203044-06-7

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2990821
CAS No.: 1203044-06-7
M. Wt: 272.73
InChI Key: MTRQAZICPNUPHL-UHFFFAOYSA-N
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Description

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, designed around the privileged 2,3-dihydro-1H-inden-1-one (indanone) scaffold. The indanone core is a versatile structure recognized for its significant biological activities and is frequently employed in the design and synthesis of novel bioactive molecules . The specific substitution with a 2-chlorobenzyloxy group at the 6-position is a strategic modification intended to enhance the molecule's interactions with biological targets, potentially improving potency and selectivity. Researchers can utilize this compound as a key intermediate or precursor in multi-step synthetic routes to develop more complex chemical entities for screening against various diseases. Its structural features make it a valuable candidate for exploring mechanisms in oncology, given that similar indanone-benzophenone hybrid structures have demonstrated potent in vitro cytotoxicity and the ability to induce cell cycle arrest in cancer cell lines . Furthermore, the indanone scaffold is also investigated in the context of neurodegenerative diseases, particularly as a component of cholinesterase inhibitors for Alzheimer's disease research, as seen in related molecular hybrids . In enzymology studies, such compounds serve as potential starting points for developing inhibitors of enzymes like tyrosinase, which is relevant for both cosmetic applications and agricultural sciences . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(2-chlorophenyl)methoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRQAZICPNUPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2-chlorobenzyl chloride with 2,3-dihydro-1H-inden-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Substituent (Position) Key Properties/Activities References
6-((2-Chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one 2-Chlorobenzyloxy (6) Potential halogen bonding, lipophilic N/A
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CF₃O- (6) High electronegativity, lipophilic
6-(4-(2-Methoxyethyl)phenyl)-2,3-dihydro-1H-inden-1-one Ph-OCH₂CH₂OMe (6) Bulky substituent, flexible chain
7-((3-Methylpent-4-en-1-yl)oxy)-2,3-dihydro-1H-inden-1-one Alkenyl-O- (7) Positional isomer, alkenyl group
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (5) Direct halogenation, synthesis intermediate
FAK inhibitor derivatives (e.g., 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-...) Heterocyclic-O- (7) FAK inhibition, anticancer activity
6,7-Dichloro-2,3-dihydro-1H-inden-1-one Cl (6,7) Dual halogenation, electronic effects

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 2-chlorobenzyloxy group in the target compound and the trifluoromethoxy group in 6-(trifluoromethoxy)-... () both confer electron-withdrawing effects, reducing electron density on the indanone ring. This can influence reactivity in nucleophilic or electrophilic reactions .
  • The benzyloxy group’s aromaticity may further increase π-π stacking interactions in biological systems .
  • Bulkiness : The 4-(2-methoxyethyl)phenyl group () introduces steric bulk, which could hinder binding in enzyme active sites compared to the smaller 2-chlorobenzyloxy group .

Biological Activity

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which includes a chlorobenzyl group attached to an indanone framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with 2,3-dihydro-1H-inden-1-one in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like dimethylformamide (DMF) under elevated temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentrations (MICs) for these strains are reported to be between 15.625 μM and 125 μM .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Activity Type
MRSA15.625 - 62.5Bactericidal
Enterococcus spp.62.5 - 125Bactericidal
E. coliTolerant-

The compound's mechanism of action involves inhibition of protein synthesis pathways, leading to subsequent disruption in nucleic acid and peptidoglycan production . Additionally, it has shown moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, indicating its potential in treating biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The chlorobenzyl group is believed to enhance the compound's affinity for certain receptors involved in cancer cell proliferation.

Case Studies

A recent study evaluated the biological activity of several derivatives of this compound. The results demonstrated that modifications to the chlorobenzyl group could significantly affect both antimicrobial and anticancer activities. For instance, derivatives with electron-donating groups showed enhanced antibacterial effects compared to their parent compounds .

The biological activity of this compound is thought to stem from its interaction with various molecular targets within cells:

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding: Its structural features allow it to bind selectively to receptors involved in cellular signaling pathways.

These interactions lead to alterations in cellular processes such as apoptosis and biofilm formation.

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